molecular formula C13H16FNO2 B7457624 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide

3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide

货号 B7457624
分子量: 237.27 g/mol
InChI 键: PEEHYZLYDGQBOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide, also known as FMeOXB, is a chemical compound that has gained attention in scientific research due to its potential applications in neuroscience. FMeOXB is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neuronal excitability. In

作用机制

3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor without directly activating it. mGluR5 is a G protein-coupled receptor that is primarily expressed in the central nervous system and plays a crucial role in regulating synaptic plasticity and neuronal excitability. By enhancing mGluR5 signaling, this compound can modulate the activity of excitatory synapses, leading to improved cognitive function and reduced motor deficits.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased mGluR5 signaling, enhanced synaptic plasticity, and improved cognitive function. This compound has also been shown to reduce motor deficits in preclinical models of Parkinson's disease and to decrease drug-seeking behavior in preclinical models of addiction. In addition, this compound has been shown to normalize mGluR5 signaling in preclinical models of fragile X syndrome, leading to improvements in behavioral and cognitive deficits.

实验室实验的优点和局限性

One of the key advantages of 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide is its selectivity for mGluR5, which allows for targeted modulation of this receptor without affecting other glutamate receptors. This compound also has good bioavailability and can be administered orally or intraperitoneally. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and its potential for off-target effects at high concentrations.

未来方向

There are several future directions for research on 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide, including further investigation of its therapeutic potential in neurological disorders and its potential as a tool for studying mGluR5 signaling. In addition, there is a need for the development of more potent and selective mGluR5 positive allosteric modulators, which could have even greater therapeutic potential. Finally, there is a need for further investigation of the biochemical and physiological effects of this compound, particularly in the context of its potential use as a therapeutic agent.

合成方法

The synthesis of 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide involves a series of chemical reactions, starting with the reaction between 3-fluoro-4-methylbenzoic acid and oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-hydroxymethyltetrahydrofuran to form the oxalyl-protected intermediate, which is subsequently deprotected with sodium methoxide to yield this compound. The overall yield of this synthesis method is around 30%, and the purity of the final product can be further improved by recrystallization.

科学研究应用

3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide has been extensively studied in preclinical models of neurological disorders, including Parkinson's disease, schizophrenia, and addiction. In these studies, this compound has been shown to enhance mGluR5 signaling, leading to improved cognitive function, reduced motor deficits, and decreased drug-seeking behavior. This compound has also been investigated as a potential therapeutic agent for fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorders. In fragile X syndrome, mGluR5 signaling is dysregulated, and this compound has been shown to normalize this signaling pathway, leading to improvements in behavioral and cognitive deficits.

属性

IUPAC Name

3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-9-4-5-10(7-12(9)14)13(16)15-8-11-3-2-6-17-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEHYZLYDGQBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。